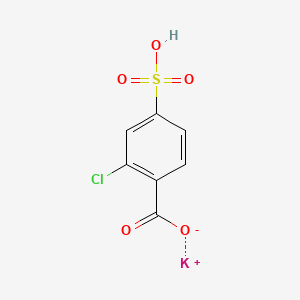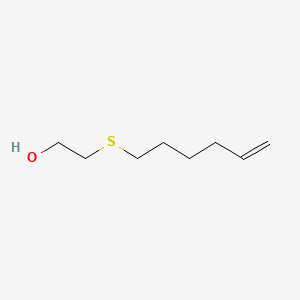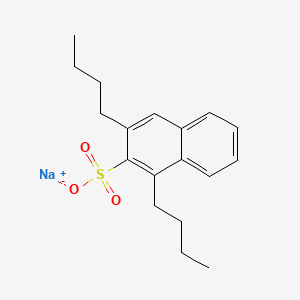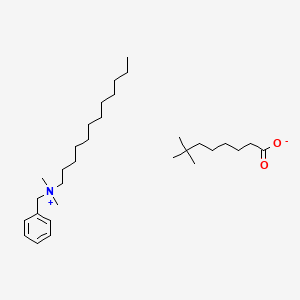
Tungsten hexakis(2-ethylhexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten hexakis(2-ethylhexanolate) is a chemical compound with the molecular formula C48H102O6W It is a coordination complex where a tungsten atom is bonded to six 2-ethylhexanolate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungsten hexakis(2-ethylhexanolate) can be synthesized through the reaction of tungsten hexachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{WCl}_6 + 6 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{W(OCH}_2\text{CH(C}_2\text{H}_5\text{)C}_4\text{H}_9\text{)}_6 + 6 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of tungsten hexachloride. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of tungsten hexakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Tungsten hexakis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or amines.
Major Products:
Oxidation: Tungsten trioxide (WO3) is a common product.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten complexes with different ligands.
Aplicaciones Científicas De Investigación
Tungsten hexakis(2-ethylhexanolate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of tungsten-containing materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, particularly in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which tungsten hexakis(2-ethylhexanolate) exerts its effects involves the coordination of the tungsten center with various substrates. The tungsten atom can facilitate electron transfer reactions, making it an effective catalyst. The 2-ethylhexanolate ligands provide stability to the complex and can be easily replaced or modified to tailor the compound’s reactivity.
Comparación Con Compuestos Similares
Tungsten hexacarbonyl (W(CO)6): A tungsten complex with carbonyl ligands.
Tungsten hexachloride (WCl6): A tungsten complex with chloride ligands.
Tungsten hexafluoride (WF6): A tungsten complex with fluoride ligands.
Comparison:
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexacarbonyl: Tungsten hexakis(2-ethylhexanolate) is more stable in air compared to tungsten hexacarbonyl, which is sensitive to air and moisture.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexachloride: Tungsten hexakis(2-ethylhexanolate) is less reactive towards hydrolysis compared to tungsten hexachloride.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexafluoride: Tungsten hexakis(2-ethylhexanolate) is less volatile and easier to handle compared to tungsten hexafluoride.
Tungsten hexakis(2-ethylhexanolate) stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Propiedades
Número CAS |
93840-02-9 |
|---|---|
Fórmula molecular |
C48H102O6W-6 |
Peso molecular |
959.2 g/mol |
Nombre IUPAC |
2-ethylhexan-1-olate;tungsten |
InChI |
InChI=1S/6C8H17O.W/c6*1-3-5-6-8(4-2)7-9;/h6*8H,3-7H2,1-2H3;/q6*-1; |
Clave InChI |
QWXBIPSPGRWJEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


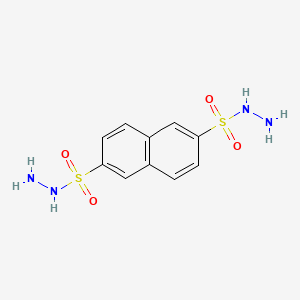
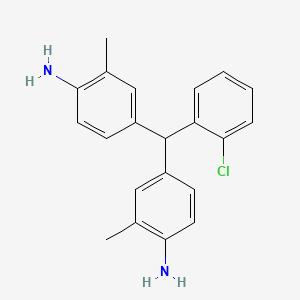
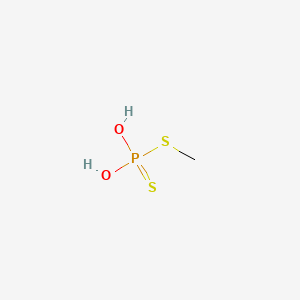
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
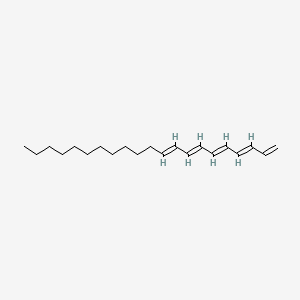

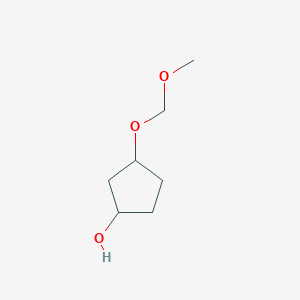
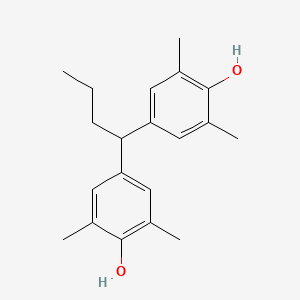
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
